6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
Description
The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a structurally complex molecule featuring three key moieties:
A 4-oxo-4H-pyran-3-yl (pyranone) ring, known for its electron-deficient properties and role in hydrogen bonding.
A 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate unit, contributing chiral centers and polar functional groups (ester, ketone, and aryl ether).
The 4-methoxyphenyl substituent may enhance lipophilicity and metabolic stability compared to simpler aryl groups .
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6S/c1-14-8-15(2)26-24(25-14)34-13-19-10-20(28)21(12-32-19)33-23(30)16-9-22(29)27(11-16)17-4-6-18(31-3)7-5-17/h4-8,10,12,16H,9,11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFIKDROYAWIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a unique arrangement of functional groups, including:
- Pyrimidine Ring : Contributes to the compound's interaction with biological targets.
- Pyran and Pyrrolidine Moieties : Enhance the structural complexity and potential reactivity.
The molecular formula is with a molecular weight of approximately 480.56 g/mol. The presence of a thioether linkage and various aromatic systems suggests diverse biological interactions.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.
- Receptor Binding : Interaction with cellular receptors could lead to downstream signaling changes affecting cell proliferation or apoptosis.
- Antioxidant Activity : Compounds with similar structures have shown to exhibit antioxidant properties, which may contribute to their therapeutic effects.
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : The thioether and aromatic components may enhance the interaction with bacterial cell membranes.
- Antifungal Properties : Similar compounds have shown effectiveness against various fungal strains, suggesting potential in treating fungal infections.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer activity:
- Mechanisms : It may induce apoptosis in cancer cells or inhibit tumor growth through various pathways.
Anti-inflammatory Effects
Compounds derived from pyrimidine and pyran systems have been reported to exert anti-inflammatory effects, which could be beneficial in managing chronic inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 6-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-tetrahydropyrimidine | Contains a pyrazole ring | Antitumor and antimicrobial |
| 4-Oxo-4H-pyran derivatives | Similar pyran core | Various biological activities |
| 6-(Benzothiazolyl) derivatives | Contains benzothiazole moiety | Antibacterial properties |
The unique combination of pyrimidine and pyran structures in the target compound may confer distinct pharmacological properties compared to simpler analogues.
Case Studies and Research Findings
Recent studies have explored the synthesis and evaluation of related compounds:
- Synthesis Techniques : Multi-step organic synthesis methods have been developed to create derivatives that exhibit enhanced biological activities.
- In Vitro Studies : Laboratory tests on cell lines have shown promising results regarding the compound's efficacy against specific cancer types and microbial strains.
Comparison with Similar Compounds
Table 1: Structural Features and Physicochemical Data
*Calculated based on structural formula.
Key Observations :
Hypotheses for Target Compound :
- The 4,6-dimethylpyrimidine group may enhance binding to enzyme active sites through hydrophobic interactions, as seen in dihydropyrimidinone inhibitors .
- The pyrrolidinone-ester moiety could mimic transition states in protease or kinase inhibition, similar to pyrimidine-carboxamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
